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molecular formula C12H8ClN3 B1509474 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine CAS No. 875340-49-1

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

Cat. No. B1509474
M. Wt: 229.66 g/mol
InChI Key: VILNIQNGIVLUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772247B2

Procedure details

Ethynylbenzene (0.092 mL, 0.92 mmol) was added to a solution of 4,6-dichloropyrimidin-5-amine (100 mg, 0.61 mmol), Pd(PPh3)4 (140 mg, 0.12 mmol), CuI (116 mg, 0.61 mmol) and DIPEA (0.5 mL, 3.05 mmol) in DME (6.1 mL). The reaction mixture was stirred in the dark over night at room temperature, diluted with DCM, washed sequentially with dilute aqueous citric acid and water, dried over anhydrous Na2SO4 and concentrated under reduce pressure. The residue was purified by flash chromatography, eluent EtOAc/hexane (1:3), to afford title compound 251 (30.8 mg, 22% yield) as a yellow solid. MS (m/z): 230.1 (100.0%), 232.1 (33%) (M+1).
Quantity
0.092 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
6.1 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
116 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)#[CH:2].[Cl:9][C:10]1[C:15]([NH2:16])=[C:14](Cl)[N:13]=[CH:12][N:11]=1.CCN(C(C)C)C(C)C>COCCOC.C(Cl)Cl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I>[Cl:9][C:10]1[C:15]([NH2:16])=[C:14]([C:2]#[C:1][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[N:13]=[CH:12][N:11]=1 |^1:39,41,60,79|

Inputs

Step One
Name
Quantity
0.092 mL
Type
reactant
Smiles
C(#C)C1=CC=CC=C1
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1N)Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
6.1 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
140 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
CuI
Quantity
116 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in the dark over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with dilute aqueous citric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography, eluent EtOAc/hexane (1:3)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1N)C#CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.8 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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